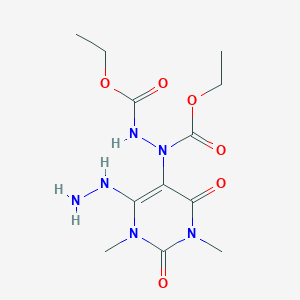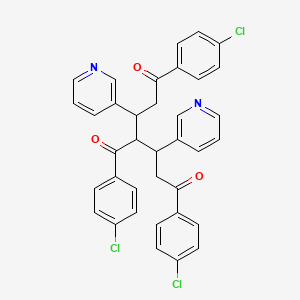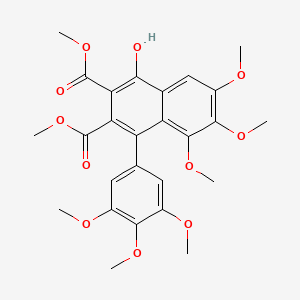
Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple methoxy groups and a naphthalene core, making it a subject of interest in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the naphthalene core, followed by the introduction of methoxy groups through methylation reactions. The final steps involve esterification to introduce the dimethyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound’s methoxy groups and naphthalene core allow it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Colchicine: Contains a similar trimethoxyphenyl group and is known for its anti-gout properties.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Combretastatin: A potent microtubule targeting agent with structural similarities.
Uniqueness
Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate is unique due to its combination of multiple methoxy groups and a naphthalene core, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
87850-41-7 |
|---|---|
Fórmula molecular |
C26H28O11 |
Peso molecular |
516.5 g/mol |
Nombre IUPAC |
dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate |
InChI |
InChI=1S/C26H28O11/c1-30-14-9-12(10-15(31-2)22(14)33-4)17-18-13(11-16(32-3)23(34-5)24(18)35-6)21(27)20(26(29)37-8)19(17)25(28)36-7/h9-11,27H,1-8H3 |
Clave InChI |
UMYALKVDRPWDGT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=C(C3=CC(=C(C(=C32)OC)OC)OC)O)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


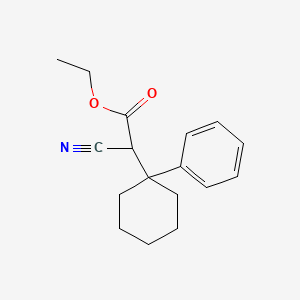
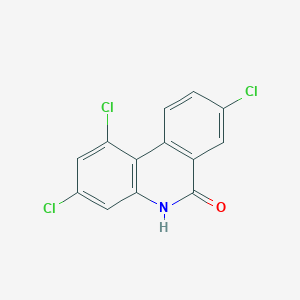
![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
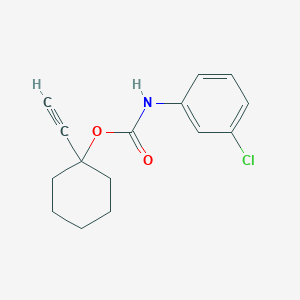
![2-[2-(Propan-2-yl)phenoxy]oxane](/img/structure/B13999694.png)
![7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13999711.png)
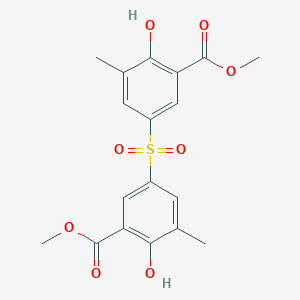
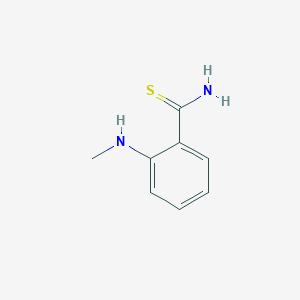
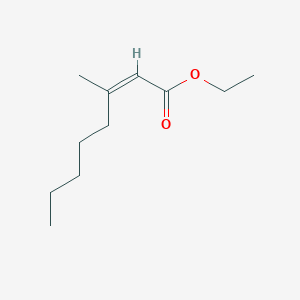
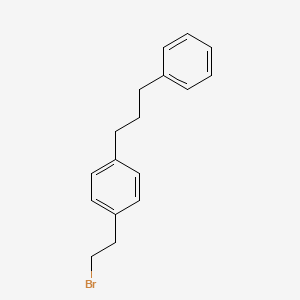
![(Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate](/img/structure/B13999737.png)
